Chloromethyl valproate

Description

Chloromethyl valproate (CMV) is a synthetic derivative of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. However, its reactivity and toxicity profile require careful evaluation due to the known carcinogenic risks associated with chloromethyl-containing compounds (e.g., bis(chloromethyl) ether) .

Properties

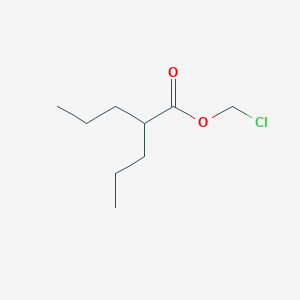

IUPAC Name |

chloromethyl 2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-5-8(6-4-2)9(11)12-7-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDNQXYTITZEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl valproate can be synthesized through the chloromethylation of valproic acid. The chloromethylation process typically involves the reaction of valproic acid with chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl valproate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Products: Amino, thio, or alkoxy derivatives of valproate.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohol derivatives.

Scientific Research Applications

Synthesis and Characterization

Chloromethyl valproate can be synthesized through the reaction of valproic acid with chloromethyl compounds. This process allows for the attachment of a chloromethyl group to the valproic acid backbone, which can enhance its pharmacological properties. The characterization of CMV typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Fourier Transform Infrared (FT-IR) Spectroscopy : Helps identify functional groups and confirm chemical bonds.

- Mass Spectrometry : Assists in determining the molecular weight and structure of the compound.

Therapeutic Applications

This compound exhibits several therapeutic applications, primarily derived from its parent compound, valproic acid. The following table summarizes these applications:

| Application | Description |

|---|---|

| Antiepileptic | Effective in treating various types of epilepsy by enhancing GABAergic transmission. |

| Mood Stabilizer | Used in managing bipolar disorder by stabilizing mood fluctuations. |

| Migraine Prophylaxis | Prevents migraine headaches by modulating neurotransmitter release. |

| Potential Antitumor Effects | Emerging research suggests CMV may have antitumor properties, possibly through HDAC inhibition. |

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in clinical settings:

Mechanism of Action

The mechanism of action of chloromethyl valproate is believed to be similar to that of valproic acid. It involves:

Inhibition of Histone Deacetylases: This leads to increased acetylation of histone proteins, affecting gene expression.

Modulation of GABA Levels: It enhances the levels of gamma-aminobutyric acid (GABA) in the brain, contributing to its anticonvulsant effects.

Blocking Voltage-Gated Sodium Channels: This reduces neuronal excitability and prevents seizure activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valproic Acid (VPA)

- Mechanism : VPA modulates GABAergic transmission, inhibits histone deacetylases, and blocks voltage-gated sodium channels.

- Toxicity : Median toxic dose (TD₅₀) in rodent models ranges from 200–300 mg/kg. Its protection index (PI = TD₅₀/ED₅₀) is typically 1.7–2.1 .

- Limitations : Hepatotoxicity, teratogenicity, and narrow therapeutic index.

5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 10a)

- Structural Features : A triazole-thione derivative with a chlorophenyl group, enhancing anticonvulsant activity.

- Efficacy : Demonstrates superior PI (4.5–5.9) compared to VPA. Sub-protective doses synergize with VPA, increasing brain VPA concentrations by 52% .

- Safety : TD₅₀ = 418.5–534.3 mg/kg in rodents, indicating better tolerability than VPA .

Chloromethyl Ketones (e.g., 10-F05)

- Reactivity : Chloromethyl ketones exhibit thiol reactivity, enabling covalent binding to bacterial targets (e.g., enzymes).

- Antibacterial Activity : Compound 10-F05 shows broad-spectrum activity against ESKAPE pathogens (e.g., S. aureus, V. cholerae) with slow resistance development .

- Toxicity : High reactivity correlates with cytotoxicity, limiting therapeutic utility compared to CMV or VPA .

Pharmacological and Toxicological Data

Table 1: Comparative Pharmacological Profiles

| Compound | TD₅₀ (mg/kg) | Protection Index (PI) | Key Mechanism |

|---|---|---|---|

| Valproic Acid (VPA) | 200–300 | 1.7–2.1 | GABA modulation, HDAC inhibition |

| Compound 10a | 418.5–534.3 | 4.5–5.9 | Synergistic VPA potentiation |

| Chloromethyl valproate | Data limited | Inferred > VPA | Structural analog of VPA |

| 10-F05 (ketone) | Not reported | N/A | Thiol alkylation |

Table 2: Reactivity vs. Bioactivity

| Compound Class | Thiol Reactivity | Bioactivity | Toxicity Concerns |

|---|---|---|---|

| This compound | Moderate | Anticonvulsant (inferred) | Potential carcinogenicity |

| Chloromethyl ketones | High | Antibacterial | Cytotoxicity, mutagenicity |

| VPA derivatives | Low | Anticonvulsant | Hepatotoxicity, teratogenicity |

Biological Activity

Chloromethyl valproate (CMV) is a derivative of valproic acid (VPA), a medication widely used for treating epilepsy, bipolar disorder, and migraine prophylaxis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- GABAergic Modulation : Similar to VPA, CMV enhances the synthesis of gamma-aminobutyric acid (GABA) by upregulating glutamic acid decarboxylase (GAD), which converts glutamate to GABA. This increase in GABA levels enhances inhibitory neurotransmission in the brain, helping to control seizures and stabilize mood .

- Histone Deacetylase Inhibition : CMV functions as a histone deacetylase (HDAC) inhibitor. This action modifies chromatin structure and influences gene expression related to neuronal plasticity, neurogenesis, and inflammation . Such modifications can lead to neuroprotective effects and potential antitumor properties.

- Oxidative Stress Reduction : Research indicates that CMV may improve the oxidant-antioxidant balance in neuronal cells. It reduces oxidative stress markers while enhancing antioxidant enzyme activities, which is crucial in preventing neuronal damage associated with epilepsy .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Epilepsy Treatment : Like VPA, CMV is effective in reducing seizure frequency and severity. Its GABAergic effects make it particularly useful in treating refractory epilepsy cases where other medications have failed .

- Bipolar Disorder Management : The mood-stabilizing properties of CMV are beneficial for patients with bipolar disorder. Clinical studies show significant reductions in manic symptoms when treated with CMV compared to placebo .

- Cancer Therapy : Recent studies have explored the use of CMV as an adjunct in cancer treatment. Its ability to induce apoptosis in cancer cells enhances the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the effects and efficacy of this compound:

- Case Study on Epilepsy : A 30-year-old female patient with juvenile myoclonic epilepsy exhibited ineffective treatment with standard VPA due to malabsorption issues. After switching to a formulation containing this compound, her bioavailability improved significantly, leading to better clinical outcomes .

- Oxidative Stress Study : A study involving Mexican children with epilepsy demonstrated that treatment with VPA led to significant improvements in antioxidant enzyme activities after 6 and 12 months. While this study focused on VPA, it provides insights into the potential benefits of this compound as well .

- Antitumor Activity : In vitro studies showed that CMV enhanced the apoptosis of small cell lung cancer (SCLC) cells when combined with traditional chemotherapy agents. The mechanism involved caspase-dependent pathways indicating its potential role in cancer therapy .

Comparative Table of Biological Activities

| Mechanism | This compound | Valproic Acid |

|---|---|---|

| GABA Synthesis Enhancement | Yes | Yes |

| Histone Deacetylase Inhibition | Yes | Yes |

| Oxidative Stress Reduction | Yes | Yes |

| Antitumor Effects | Promising | Limited |

| Mood Stabilization | Effective | Effective |

Q & A

Basic: What analytical techniques are recommended for characterizing Chloromethyl valproate's purity and structural integrity?

Methodological Answer:

To ensure high purity and confirm structural identity, use a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 210–230 nm. Validate with calibration curves using reference standards .

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm substituent positions on the valproate backbone. Compare chemical shifts to computational predictions (e.g., DFT) .

- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to verify molecular weight and detect impurities via isotopic patterns .

Data Presentation: Tabulate retention times (HPLC), integration ratios (NMR), and m/z values (MS) in supplementary materials .

Basic: How to design a literature review strategy for this compound's pharmacological profile?

Methodological Answer:

- Keyword Selection: Use terms like "this compound synthesis," "neuropharmacology," and "metabolic stability" in Google Scholar, sorted by citation count to prioritize seminal studies .

- Source Evaluation: Exclude non-peer-reviewed platforms (e.g., *benchchem.com *). Focus on journals with rigorous experimental protocols (e.g., Journal of Medicinal Chemistry) .

- Contradiction Mapping: Note discrepancies in reported IC values and highlight variables like assay type (e.g., in vitro vs. in vivo) or cell lines used .

Advanced: How to resolve contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework: Collate data from primary sources, stratifying by dose (e.g., <700 mg vs. >1500 mg), administration route, and model organism (e.g., rodents vs. primates) .

- Statistical Reconciliation: Apply multivariate regression to isolate confounding factors (e.g., co-administered drugs in polytherapy studies) .

- Experimental Replication: Reproduce key studies under controlled conditions, adhering to standardized protocols for plasma sampling and LC-MS quantification .

Advanced: What experimental strategies can minimize neurodevelopmental toxicity risks in this compound research?

Methodological Answer:

- Dose Optimization: Conduct dose-response studies in zebrafish embryos or murine models, referencing valproate’s teratogenic thresholds (e.g., 5.6% malformations at <700 mg/day) .

- Confounding Controls: Use littermate controls and adjust for maternal health variables (e.g., diet, stress) to isolate compound-specific effects .

- Mechanistic Probes: Pair histopathology with transcriptomic profiling (RNA-seq) to identify pathways (e.g., HDAC inhibition) linked to toxicity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers at 4°C, away from ignition sources (e.g., Bunsen burners) .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving volatile intermediates .

- Waste Management: Neutralize chlorinated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How to optimize synthetic yield for this compound derivatives?

Methodological Answer:

- Reaction Parameter Screening: Use a fractional factorial design to test variables like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst loading (e.g., 1–5 mol% Pd) .

- Real-Time Monitoring: Employ inline FTIR to track reaction progress and identify intermediate degradation .

- Yield Maximization: Apply response surface methodology (RSM) to model interactions between variables and predict optimal conditions .

Advanced: How to validate this compound’s HDAC inhibition mechanism in heterogeneous cell populations?

Methodological Answer:

- Single-Cell RNA-seq: Profile HDAC1-11 expression in treated vs. untreated cells to identify target isoforms .

- Competitive Binding Assays: Use fluorescent probes (e.g., BODIPY-labeled trichostatin A) to quantify inhibition kinetics via fluorescence polarization .

- Epigenetic Mapping: Combine ChIP-seq (H3K9ac) with qPCR to correlate inhibition with histone acetylation levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.